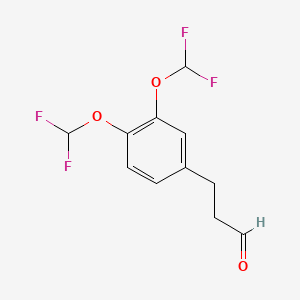

(3,4-Bis(difluoromethoxy)phenyl)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10F4O3 |

|---|---|

Molecular Weight |

266.19 g/mol |

IUPAC Name |

3-[3,4-bis(difluoromethoxy)phenyl]propanal |

InChI |

InChI=1S/C11H10F4O3/c12-10(13)17-8-4-3-7(2-1-5-16)6-9(8)18-11(14)15/h3-6,10-11H,1-2H2 |

InChI Key |

DHWCMNDWGFFKBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCC=O)OC(F)F)OC(F)F |

Origin of Product |

United States |

The Strategic Role of Fluorinated Organic Molecules in Contemporary Organic Synthesis

The introduction of fluorine into organic molecules is a widely employed strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The substitution of hydrogen with fluorine, the most electronegative element, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov Currently, it is estimated that approximately 20% of all pharmaceutical products contain fluorine. nih.govnih.gov

Key strategic advantages of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. tandfonline.comnih.govmdpi.com This can prolong the active lifetime of a drug in the body.

Bioavailability and Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption. nih.govtandfonline.com

Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, potentially leading to stronger, more specific interactions with biological targets like proteins and enzymes. researchgate.nettandfonline.com

Modulation of pKa: The introduction of electron-withdrawing fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility and bioavailability. nih.govtandfonline.com

The growing appreciation for these benefits has spurred the development of novel and sophisticated methods for the regioselective and enantioselective introduction of fluorine and fluoroalkyl groups into complex organic structures. nih.govtandfonline.com

Table 1: Comparison of Physicochemical Properties of Hydrogen and Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Reference |

|---|---|---|---|

| van der Waals Radius | 1.20 Å | 1.47 Å | tandfonline.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | tandfonline.comnih.gov |

| Bond Dissociation Energy (C-X in CH₃-X) | 439.3 kJ/mol | 485 kJ/mol | mdpi.com |

Methodologies for the Chemical Synthesis of 3,4 Bis Difluoromethoxy Phenyl Propanal

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to (3,4-Bis(difluoromethoxy)phenyl)propanal reveals two primary challenges: the formation of the 3,4-bis(difluoromethoxy)phenyl core and the subsequent elaboration of the propanal side chain.

Strategies for 3,4-Bis(difluoromethoxy)phenyl Moiety Formation

The synthesis of the 3,4-bis(difluoromethoxy)phenyl fragment often begins with precursors that already possess the desired oxygenation pattern on the aromatic ring. One common starting material is a catechol derivative, which can be subjected to difluoromethylation. sioc.ac.cn For instance, a two-step process can be employed where catechols are first converted into thionobenzodioxoles, followed by a desulfurative fluorination. researchgate.net

Another strategy involves starting from a pre-functionalized aromatic compound like 3,4-dihydroxybenzaldehyde (B13553) or 3,4-dihydroxyacetophenone. These precursors provide a scaffold onto which the difluoromethoxy groups can be installed. The difluoromethoxy group is known to be a lipophilic hydrogen bond donor, a property that makes it valuable in medicinal chemistry. sioc.ac.cn The synthesis of pantoprazole, for example, involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with another reactant. acs.org

Methodologies for Propanal Chain Elaboration

Once the 3,4-bis(difluoromethoxy)phenyl core is established, the next critical step is the construction of the propanal side chain. Various synthetic methods can be employed, often starting from derivatives like cinnamaldehyde (B126680) or styrene (B11656). nih.govgoogle.com

Cinnamaldehyde derivatives, which possess an α,β-unsaturated aldehyde system, are versatile precursors. nih.gov The double bond in the side chain provides a handle for further functionalization and reduction to achieve the saturated propanal chain. Cinnamaldehyde itself is a major component of cinnamon oil and its derivatives have been explored for various applications. researchgate.net

Alternatively, styrene derivatives can be utilized. A synthetic strategy could involve the Sharpless asymmetric dihydroxylation of a styrene precursor to introduce oxygen functionalities, which can then be manipulated to form the propanal group. This approach allows for the stereocontrolled synthesis of the side chain if desired. google.com

Installation of Difluoromethoxy Groups (OCF₂H)

The introduction of the difluoromethoxy (OCF₂H) group is a pivotal step in the synthesis of the target molecule. This functional group significantly influences the physicochemical properties of a compound, such as its lipophilicity and metabolic stability. nih.govbham.ac.uk Several methods have been developed for the installation of OCF₂H groups onto phenolic substrates.

Fluorodesulfurization Approaches

Fluorodesulfurization is a method that can be used to introduce fluorine atoms into a molecule by replacing sulfur. For instance, thionoesters can be converted to their corresponding difluoromethyl ethers using reagents like SnCl₄/DAST or AgF. researchgate.net A two-step procedure starting from catechols involves their conversion to thionobenzodioxoles, which are then subjected to fluorodesulfurization with silver(I) fluoride (B91410) to yield difluorobenzodioxoles. researchgate.net

Difluoromethylation of Phenolic Substrates

Direct difluoromethylation of phenolic hydroxyl groups is a common and effective strategy. This can be achieved using various difluoromethylating agents.

S-(difluoromethyl)sulfonium salts: These reagents can directly transfer a difluoromethyl group to phenols. chinesechemsoc.org

2-chloro-2,2-difluoroacetophenone: This compound serves as another source for the difluoromethyl group. rsc.org

Diethyl (bromodifluoromethyl)phosphonate: This reagent, in the presence of a base like potassium hydroxide, is used for the difluoromethylation of hydroxyl groups. bham.ac.uknih.gov

TMSCF₂Br (Bromodifluoromethyl)trimethylsilane): This commercially available reagent has been shown to be effective for the double O-difluoromethylation of diphenols under mild conditions. sioc.ac.cn

The choice of reagent and reaction conditions can influence the efficiency and substrate scope of the difluoromethylation reaction.

| Reagent | Substrate | Conditions | Yield | Reference |

| Diethyl (bromodifluoromethyl)phosphonate | 2-hydroxy-3-benzyloxyestrone | KOH, acetonitrile/water, rt | Moderate | bham.ac.uknih.gov |

| TMSCF₂Br | Diphenols | TBAB, KOH, DCM, rt, 10 min | Moderate to good | sioc.ac.cn |

Transition Metal-Catalyzed Difluoromethoxylation

Transition metal catalysis has emerged as a powerful tool for the formation of C-O bonds, including the synthesis of difluoromethyl ethers. nih.govnih.gov These methods often offer advantages in terms of mild reaction conditions and broad functional group tolerance. cas.cn

Palladium-catalyzed methods: Palladium catalysts can be used for the difluoromethoxylation of aryl bromides and chlorides. escholarship.org For instance, the reaction of an aryl halide with a source of the difluoromethoxy group in the presence of a palladium catalyst and a suitable ligand can afford the desired aryl difluoromethyl ether.

Iridium-catalyzed C-H borylation: This method allows for the conversion of arenes to arylboronate esters, which can then be subjected to difluoromethoxylation. escholarship.org This two-step sequence provides a route to aryl difluoromethyl ethers from unfunctionalized arenes.

Visible-light photoredox catalysis: This approach has been utilized for the synthesis of difluoromethoxylated compounds under mild conditions. nih.govresearchgate.net For example, the difluoromethylation of phenols with difluorobromoacetic acid can be achieved using a photoredox catalyst and visible light. researchgate.net Ruthenium or Iridium catalysts are often employed in these transformations. google.com

| Catalyst System | Substrate | Reagent | Conditions | Reference |

| Pd₂(dba)₃ / tBu-XPhos | Aryl halide | HCF₂OTf | KOH, H₂O/dioxane, 100 °C | escholarship.org |

| [Ir(COD)OMe]₂ / dtbpy | Arene | 1) B₂Pin₂ 2) HCF₂OTf | 1) rt 2) rt | escholarship.org |

| Ru(bpy)₃(PF₆)₂ | Phenol | Difluorobromoacetic acid | Visible light | researchgate.net |

Enzymatic Approaches to C-F Bond Formation (e.g., fluorinases)

The formation of carbon-fluorine (C-F) bonds, the strongest single bond in organic chemistry, presents significant challenges under mild conditions. nih.gov Nature, however, has evolved enzymes capable of this formidable task. Fluorinases, specifically 5'-fluoro-5'-deoxyadenosine (B1198245) synthase, represent the primary class of enzymes known to catalyze the formation of a C-F bond from fluoride ions. nih.govresearchgate.net These enzymes operate via an S_N2 mechanism, displacing a leaving group from S-adenosyl-L-methionine (SAM) with a fluoride ion. nih.gov

The enzymatic process is highly specific and occurs under physiological conditions, making it an attractive theoretical approach for fluorination. researchgate.net Research into fluorinases has highlighted their potential for creating fluorinated compounds that are otherwise difficult to synthesize. nih.gov

However, the direct application of fluorinases to synthesize the difluoromethoxy (-OCF₂H) groups of this compound is not currently established. Fluorinases are known to catalyze the formation of a single C-F bond, not the difluoromethyl group, nor do they form a C-O-C linkage. The synthesis of difluoromethoxyarenes is typically achieved through chemical methods, such as the reaction of a corresponding dihydroxy precursor (e.g., 3,4-dihydroxybenzaldehyde) with a difluoromethylating agent like sodium chlorodifluoroacetate under basic conditions. google.com While enzymatic C-F bond formation is a burgeoning field, its utility is presently focused on direct fluorination rather than the construction of fluorinated ether moieties. elsevierpure.com

Construction of the Propanal Backbone

The three-carbon propanal side chain can be appended to the (3,4-bis(difluoromethoxy)phenyl) core through several established synthetic transformations.

Alkylation Strategies

Alkylation strategies involve the formation of a new carbon-carbon bond to build the propanal chain from a pre-functionalized aromatic ring. One plausible route begins with (3,4-bis(difluoromethoxy)benzaldehyde). An aldol (B89426) condensation with acetaldehyde (B116499) would yield (E)-3-(3,4-bis(difluoromethoxy)phenyl)acrylaldehyde. Subsequent selective hydrogenation of the carbon-carbon double bond, for instance using catalytic transfer hydrogenation, would furnish the desired propanal.

Alternatively, a Grignard or organolithium reagent derived from a protected 2-bromoethanol (B42945) could be added to (3,4-bis(difluoromethoxy)benzaldehyde). The resulting alcohol could then be oxidized to the corresponding aldehyde after deprotection and a subsequent oxidation step, though this route is more circuitous. A more direct alkylation could involve the reaction of a (3,4-bis(difluoromethoxy)benzyl) halide with a two-carbon nucleophile, such as the enolate of acetaldehyde or a synthetic equivalent, to form the carbon skeleton, followed by functional group manipulation to reveal the aldehyde.

Hydroformylation of Styrene Derivatives

Hydroformylation, or the "oxo" process, is a powerful industrial method for producing aldehydes from alkenes by adding a formyl group (-CHO) and a hydrogen atom across a double bond. mdpi.com Applying this to the synthesis of this compound would involve the rhodium- or cobalt-catalyzed hydroformylation of (3,4-bis(difluoromethoxy)styrene).

A key challenge in the hydroformylation of styrene derivatives is controlling the regioselectivity. The reaction can produce two isomeric aldehydes: the branched 2-arylpropanal and the linear 3-arylpropanal. For styrene substrates, the branched isomer is often the major product due to electronic and steric factors. mdpi.com However, achieving high selectivity for the linear isomer, which corresponds to the 3-(3,4-Bis(difluoromethoxy)phenyl)propanal structure, is possible through careful selection of ligands and reaction conditions. nih.gov Certain phosphine (B1218219) and phosphite (B83602) ligands can steer the reaction towards the linear product. For example, rhodium complexes with tetraphosphorus (B14172348) ligands have been shown to yield linear aldehydes with high regioselectivity from styrene. nih.gov

| Catalyst/Ligand System | Product Ratio (Branched:Linear) | Key Features |

|---|---|---|

| Rh/Phosphine (e.g., TPPTS) | Typically >20:1 | High selectivity for the branched aldehyde under standard conditions. researchgate.net |

| Rh/Phosphite (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) | Variable, often favors branched | Widely used in industry; selectivity can be tuned by conditions. mdpi.com |

| Rh/Tetraphosphorus Ligand | Up to 1:22 | Demonstrates exceptionally high selectivity for the linear aldehyde. nih.gov |

| Co-based Catalysts | Generally lower selectivity, favors linear under certain conditions | Requires harsher conditions (high pressure and temperature). acs.org |

Transformations from Epoxides

The synthesis can also be envisioned starting from (3,4-bis(difluoromethoxy)styrene oxide). Epoxides are versatile intermediates that can undergo various ring-opening reactions. researchgate.net The acid-catalyzed isomerization of styrene oxide typically yields phenylacetaldehyde, a structural isomer of the desired product. wikipedia.org

To obtain the propanal structure, a multi-step sequence would be necessary. For instance, the epoxide ring could be opened by a cyanide nucleophile (e.g., KCN), which would attack one of the epoxide carbons. google.com For styrene oxides, this attack often occurs preferentially at the benzylic position to yield a 3-hydroxy-3-phenylpropanenitrile (B18844) derivative. Subsequent chemical transformations, including dehydration of the alcohol and reduction of the resulting unsaturated nitrile followed by hydrolysis of the imine, could lead to the target propanal. This pathway is complex and may present challenges in controlling selectivity. Another approach involves the regioselective ring-opening of the epoxide to form a 1,2-azido alcohol, which can then be further manipulated. rsc.org

Convergent and Linear Synthetic Routes to this compound

| Strategy | Description | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Linear Route | Start with 3,4-dihydroxybenzaldehyde. 1) Bis-difluoromethylation. 2) Aldol condensation with acetaldehyde. 3) Selective hydrogenation of the C=C bond. | Straightforward planning; commercially available starting material. lumenlearning.com | Overall yield can be low if any step has a modest yield; failures early on waste more effort. pediaa.com |

| Convergent Route | Fragment 1: Synthesize (3,4-bis(difluoromethoxy)benzyl) bromide. Fragment 2: Prepare a C2 aldehyde equivalent (e.g., acetaldehyde enolate). Coupling: Combine fragments via alkylation, followed by workup. | Higher overall yield; allows for optimization of fragment syntheses independently; less material is lost in later steps. chemistnotes.comwikipedia.org | Requires more complex planning and the development of a robust coupling reaction. pediaa.com |

A potential linear synthesis would begin with 3,4-dihydroxybenzaldehyde. The two phenolic hydroxyl groups would be converted to difluoromethoxy groups. The resulting (3,4-bis(difluoromethoxy)benzaldehyde) would then undergo a chain extension, for example, via an aldol or Wittig reaction, followed by reduction to yield the final propanal.

A convergent approach could involve the separate synthesis of the (3,4-bis(difluoromethoxy)phenyl) moiety, perhaps as a benzyl (B1604629) halide, and a suitable three-carbon propanal synthon. These two key intermediates would then be coupled in a final step to assemble the target molecule.

Stereoselective Synthesis of this compound Analogs

While 3-(3,4-bis(difluoromethoxy)phenyl)propanal is achiral, its analogs, such as those with a substituent at the C2 position of the propanal chain, can contain a stereocenter. The synthesis of single enantiomers of these analogs requires stereoselective methods. rsc.org

Asymmetric hydroformylation is a powerful technique for this purpose. For example, the hydroformylation of a 1,1-disubstituted alkene like (3,4-bis(difluoromethoxy))-α-methylstyrene using a rhodium catalyst with a chiral ligand (e.g., BIBOP type) could directly generate a chiral aldehyde with high enantiomeric excess. nih.gov

Another prominent strategy is the asymmetric aldol reaction. A chiral auxiliary or a chiral catalyst can be used to control the stereoselective addition of an enolate to (3,4-bis(difluoromethoxy)benzaldehyde), leading to a chiral β-hydroxy carbonyl compound. This intermediate can then be converted to the chiral propanal analog.

Furthermore, asymmetric conjugate addition reactions can be employed. Starting with (E)-3-(3,4-bis(difluoromethoxy)phenyl)acrylaldehyde, the enantioselective addition of an organometallic reagent (e.g., an organocuprate) in the presence of a chiral ligand can introduce a substituent at the C3 position (relative to the carbonyl) with high stereocontrol, yielding a chiral propanal derivative. The development of such stereoselective methods is crucial for accessing specific, biologically active enantiomers of related compounds. mdpi.comnih.gov

Enzymatic Resolution and Asymmetrisation (e.g., lipase-mediated)

Enzymatic kinetic resolution is a widely used technique for the preparation of enantiomerically pure compounds. This method relies on the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a precursor to this compound, such as a corresponding racemic alcohol or ester, a lipase (B570770) could be employed to selectively acylate or hydrolyze one enantiomer.

Lipases are valued for their high enantioselectivity, operational stability in organic solvents, and mild reaction conditions. researchgate.netorgsyn.org For instance, a racemic alcohol precursor to the target molecule could undergo enantioselective acylation using a lipase like Candida antarctica lipase B (CALB) in the presence of an acyl donor. This would result in the formation of an enantioenriched ester and the corresponding unreacted, enantioenriched alcohol, which could then be separated and converted to the desired propanal enantiomer. The efficiency of such a resolution is often expressed by the enantiomeric ratio (E).

Hypothetical Lipase-Mediated Kinetic Resolution

| Substrate | Biocatalyst | Reaction Type | Product 1 | Product 2 |

|---|---|---|---|---|

| Racemic (3,4-Bis(difluoromethoxy)phenyl)propan-1-ol | Lipase (e.g., CALB) | Transesterification | (R)-ester | (S)-alcohol |

Asymmetrization, in contrast, involves the conversion of a prochiral or meso compound into a chiral product. If a suitable prochiral diol or diacetate precursor containing the 3,4-bis(difluoromethoxy)phenyl moiety were available, a lipase could selectively hydrolyze or acylate one of the two enantiotopic groups to yield a chiral monoacetate or monoalcohol.

Chiral Catalyst Applications (e.g., spiroborate ester catalysts, Rhodium-catalyzed desymmetrization)

Asymmetric catalysis using chiral metal complexes or organocatalysts is a powerful tool for synthesizing enantiomerically enriched compounds directly.

Spiroborate Ester Catalysts: Chiral spiroborate esters, derived from chiral amino alcohols and borane (B79455) sources, are effective catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.govresearchgate.net While the target molecule is an aldehyde, a potential synthetic route could involve the asymmetric reduction of a corresponding ketone, (3,4-Bis(difluoromethoxy)phenyl)propan-2-one, to the chiral alcohol, which could then be further manipulated. These catalysts create a chiral environment around the borane reducing agent, directing the hydride delivery to one face of the carbonyl group. The enantioselectivity of these reactions is often high, yielding products with excellent enantiomeric excess (ee). researchgate.netnih.gov

Rhodium-Catalyzed Desymmetrization: Rhodium complexes bearing chiral ligands are versatile catalysts for a variety of asymmetric transformations, including desymmetrization reactions. nih.govresearchgate.net This process involves the differentiation of two enantiotopic groups or faces in a prochiral molecule. For a substrate related to this compound, a rhodium catalyst could potentially be used in reactions such as asymmetric hydrogenation or hydroformylation of a suitable alkene precursor to introduce the chiral center. Another relevant rhodium-catalyzed reaction is the asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated aldehyde, which can generate chiral 3,3-diarylpropanals. While this does not perfectly match the target compound's structure, it demonstrates the capability of rhodium catalysts to create chiral aldehydes.

Hypothetical Chiral Catalyst Applications

| Reaction Type | Precursor | Chiral Catalyst | Product |

|---|---|---|---|

| Asymmetric Reduction | (3,4-Bis(difluoromethoxy)phenyl)propan-2-one | Chiral Spiroborate Ester / Borane | Chiral (3,4-Bis(difluoromethoxy)phenyl)propan-2-ol |

It must be reiterated that the applications described above are based on the general reactivity and utility of these catalytic systems. Specific research detailing these methods for the synthesis of this compound was not found.

Chemical Transformations and Derivatization Strategies of 3,4 Bis Difluoromethoxy Phenyl Propanal

Reactivity of the Aldehyde Functionality

The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This reactivity is the basis for numerous important chemical transformations.

Nucleophilic Additions (e.g., hydrides, amines, leading to alcohols, imines)

Nucleophilic addition is a fundamental reaction of aldehydes. ncert.nic.inwikipedia.org The electrophilic carbonyl carbon of (3,4-Bis(difluoromethoxy)phenyl)propanal readily reacts with various nucleophiles. For instance, hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), reduce the aldehyde to its corresponding primary alcohol, (3,4-Bis(difluoromethoxy)phenyl)propanol.

Similarly, primary amines can add to the aldehyde to form an unstable carbinolamine intermediate, which then rapidly dehydrates to yield a stable imine (or Schiff base). This reaction is often catalyzed by acid. ncert.nic.in

| Nucleophile Type | Specific Reagent | Product Class |

|---|---|---|

| Hydride (H⁻) | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Amine (R-NH₂) | Primary Amine (e.g., Methylamine) | Imine (Schiff Base) |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) with base catalyst | Cyanohydrin |

| Alcohol (R-OH) | Alcohol (e.g., Ethanol) with acid catalyst | Acetal |

Reductive Amination Reactions

Reductive amination is a highly effective method for forming substituted amines from carbonyl compounds. masterorganicchemistry.comacsgcipr.org This process combines the principles of nucleophilic addition and reduction in a single synthetic operation. The reaction begins with the formation of an imine (or an iminium ion intermediate) from the reaction of this compound with a primary or secondary amine. acsgcipr.org This intermediate is then reduced in situ to the corresponding amine.

A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the initial aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This selectivity prevents the wasteful reduction of the starting aldehyde to an alcohol. masterorganicchemistry.comacsgcipr.org This one-pot procedure is a cornerstone of amine synthesis due to its efficiency and broad applicability. researchgate.net

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Forming Reactions

The propanal moiety of the molecule possesses acidic α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which can be removed by a base to form a nucleophilic enolate ion. wikipedia.orglibretexts.org This enolate can then attack the electrophilic carbonyl carbon of another molecule of the aldehyde in a classic Aldol addition reaction, forming a β-hydroxy aldehyde. wikipedia.org

Under heating or stronger reaction conditions, this initial aldol adduct can undergo dehydration (loss of a water molecule) to form a more stable α,β-unsaturated aldehyde, a process known as Aldol condensation. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming new carbon-carbon bonds. wikipedia.org

Oxidation Reactions

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. For example, reaction with potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) will convert the propanal group into a propanoic acid group, yielding (3,4-Bis(difluoromethoxy)phenyl)propanoic acid. The oxidation of related phenyl propene compounds often results in products like benzoic acid, indicating cleavage of the side chain under certain conditions. rsc.org

| Oxidizing Agent | Product Functional Group |

|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylate Anion |

Modifications of the Aromatic Ring

The benzene (B151609) ring, substituted with two difluoromethoxy groups, can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. wikipedia.org The rate and regioselectivity of these reactions are governed by the electronic properties of the existing substituents. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution (considering directing effects of difluoromethoxy groups)

In this compound, the two -OCHF₂ groups and the propanal side chain influence the position of further substitution. The propanal group is a deactivating, meta-directing group. The combined directing effects must be considered:

Position 2: Ortho to the C3-OCHF₂ group and meta to the C4-OCHF₂ group.

Position 5: Ortho to the C4-OCHF₂ group and meta to the C3-OCHF₂ group.

Position 6: Para to the C3-OCHF₂ group and meta to the C4-OCHF₂ group.

Considering that ortho/para directors typically have a stronger influence than meta directors, substitution is most likely to occur at positions guided by the -OCHF₂ groups. wikipedia.org The most activating substituent generally controls the regioselectivity. wikipedia.org Given the similar nature of the two -OCHF₂ groups, a mixture of products might be expected, with substitution favored at positions 2, 5, and 6, while avoiding the sterically hindered positions and those electronically disfavored by the deactivating propanal group.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with boronic esters, Pd-catalyzed coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. tpu.runih.gov The Suzuki-Miyaura reaction, in particular, is one of the most widely used C-C bond-forming reactions due to its functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of boron-containing byproducts. nih.govmdpi.com

While this compound itself is not primed for direct cross-coupling, its synthesis from precursors bearing appropriate functional groups (e.g., halides or triflates) opens the door to these transformations. For instance, a bromo- or iodo-substituted precursor could readily participate in Pd-catalyzed couplings. A particularly relevant strategy involves the use of triflate (OTf) groups, which can be easily prepared from the corresponding phenols. The Suzuki-Miyaura reaction of bis(triflate) derivatives, such as 3,4-dihydroxybenzophenone (B1216044) bis(triflate), has been shown to proceed with high site-selectivity. researchgate.net In reactions with one equivalent of an arylboronic acid, the coupling preferentially occurs at the C-4 position, attributed to its greater steric accessibility and potentially different electronic environment compared to the C-3 position. researchgate.net This site-selective approach allows for the sequential introduction of two different aryl groups. researchgate.net

The general catalytic cycle for these reactions involves an oxidative addition of the aryl halide or triflate to a Pd(0) species, followed by transmetalation with the boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com The choice of ligands, base, and solvent is crucial for optimizing reaction efficiency and yield. tpu.ruscispace.com

Below is an interactive table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions applicable to aryl triflate precursors.

| Component | Example | Role | Common Variations |

| Aryl Electrophile | Aryl Triflate (Ar-OTf) | Substrate | Aryl Bromide, Aryl Iodide |

| Boron Reagent | Phenylboronic Acid | Coupling Partner | Arylboronic Pinacol Esters |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation | Pd(OAc)₂, Pd(dppf)Cl₂ |

| Base | K₂CO₃ | Activates the boron reagent | Na₂CO₃, CsF, K₃PO₄ |

| Solvent | Toluene/Water | Reaction Medium | Dioxane, DMF, THF/Water |

| Temperature | 80-110 °C | Provides activation energy | Room temperature to reflux |

This table represents a generalized set of conditions. Specific substrates may require significant optimization.

Functionalization via Aryne Intermediates

Aryne chemistry offers a distinct approach to the functionalization of aromatic rings by enabling the simultaneous introduction of two substituents at adjacent positions. researchgate.net Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. The generation of an aryne intermediate from a derivative of this compound would allow for novel derivatization patterns that are not accessible through conventional electrophilic or nucleophilic aromatic substitution reactions.

Typically, arynes are generated from ortho-disubstituted arenes, such as an ortho-silylaryl triflate or an ortho-haloaryl triflate, upon treatment with a suitable fluoride (B91410) source or strong base. For a molecule like this compound, a precursor would need to be synthesized with appropriate leaving groups at adjacent positions on the benzene ring. Once generated, the aryne intermediate can be trapped by a wide range of reactants. For example, it can undergo [4+2] cycloadditions with dienes (e.g., furan) or be intercepted by various nucleophiles, leading to the formation of diverse polycyclic and highly substituted aromatic compounds. researchgate.net This method provides a powerful strategy for accessing complex derivatives by building upon the core structure. researchgate.net

Transformations Involving the Difluoromethoxy Groups

Stability and Potential for Further Functionalization

The difluoromethoxy (OCF₂H) group is a key structural motif in medicinal chemistry, valued for its unique electronic properties and metabolic stability. nih.govrsc.org Unlike the methoxy (B1213986) group (OCH₃), which is susceptible to oxidative O-demethylation by cytochrome P450 enzymes, the OCF₂H group is significantly more resistant to such metabolic pathways. nih.govmdpi.com This enhanced stability can improve a drug candidate's pharmacokinetic profile. mdpi.com The group is generally stable under a wide range of synthetic conditions, including those involving acidic and basic media, as well as many oxidative and reductive processes.

While the C-F bonds are exceptionally strong, the C-H bond within the difluoromethoxy group presents a potential, albeit challenging, site for functionalization. Direct deprotonation of the -CHF₂ group requires the use of very strong bases, such as lithiated reagents. researchgate.net Subsequent trapping of the resulting carbanion with an electrophile could, in principle, lead to derivatives of the type -CF₂-E. However, such reactions are not commonplace and would require careful optimization to avoid side reactions, given the presence of the propanal functionality which is also base-sensitive.

Bioisosteric Replacements in Analogs

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a cornerstone of drug design used to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The difluoromethoxy group itself is often considered a bioisostere of the methoxy or hydroxyl group. acs.orgnih.gov It can mimic some of the electronic properties of a hydroxyl group while increasing lipophilicity. mdpi.com

In developing analogs of this compound, the OCF₂H groups can be replaced with other bioisosteres to explore the structure-activity relationship (SAR). The goal of such replacements is to fine-tune the molecule's properties, such as metabolic stability, receptor binding affinity, and lipophilicity. nih.gov For example, replacing one or both OCF₂H groups with a trifluoromethoxy (OCF₃) group would further increase lipophilicity and metabolic stability. mdpi.com Conversely, employing non-fluorinated groups could probe the importance of the fluorine atoms for biological activity.

The following interactive table details potential bioisosteric replacements for the difluoromethoxy group and their likely effects on molecular properties.

| Bioisosteric Group | Property Comparison to OCF₂H | Rationale for Replacement |

| -OCH₃ (Methoxy) | Less lipophilic, metabolically labile | To assess the impact of fluorine on activity and metabolism. |

| -OH (Hydroxyl) | Less lipophilic, H-bond donor | To introduce hydrogen bonding capability. |

| -OCF₃ (Trifluoromethoxy) | More lipophilic, metabolically stable | To maximize metabolic stability and lipophilicity. mdpi.com |

| -CF₃ (Trifluoromethyl) | Lipophilic, strong electron-withdrawing | To alter electronic properties and serve as a bioisostere for chlorine. mdpi.com |

| -CH₂CF₂H (Difluoroethyl) | Mimics steric/electronic features | Can act as a metabolically stable mimic of an alkoxy group. |

| -Cl (Chloro) | Similar size, electron-withdrawing | A classic bioisostere used to probe electronic and steric effects. |

Synthesis of Higher-Order Derivatives and Analogs from this compound

The propanal moiety of this compound is a versatile functional group that serves as a primary handle for the synthesis of a wide array of higher-order derivatives and analogs. nih.gov Standard organic transformations can be applied to the aldehyde to introduce new functionalities and build molecular complexity.

Key derivatization strategies include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, (3,4-Bis(difluoromethoxy)phenyl)propanoic acid, using reagents such as potassium permanganate or Jones reagent. This acid can then be converted into esters, amides, or acid chlorides, opening up a vast chemical space for analog synthesis.

Reduction: Reduction of the aldehyde with agents like sodium borohydride yields the primary alcohol, (3,4-Bis(difluoromethoxy)phenyl)propan-1-ol. This alcohol can be further functionalized, for example, through etherification or esterification.

Reductive Amination: Reaction of the propanal with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to a diverse library of secondary and tertiary amines.

Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions. For instance, the Wittig reaction would convert the aldehyde into an alkene, while aldol or Knoevenagel condensations would allow for chain extension and the introduction of other functional groups.

These transformations on the propanal side chain can be combined with modifications to the aromatic ring (as discussed in section 3.2.2) to generate highly complex and diverse molecular libraries for screening and optimization purposes.

The table below summarizes potential synthetic routes to higher-order derivatives starting from the parent propanal.

| Derivative Class | Key Intermediate | Synthetic Transformation | Reagents |

| Carboxylic Acids | (3,4-Bis(difluoromethoxy)phenyl)propanoic acid | Oxidation | KMnO₄, CrO₃/H₂SO₄ |

| Amides | (3,4-Bis(difluoromethoxy)phenyl)propanoic acid | Amide Coupling | Amine, DCC/EDC |

| Alcohols | (3,4-Bis(difluoromethoxy)phenyl)propan-1-ol | Reduction | NaBH₄, LiAlH₄ |

| Amines | N/A | Reductive Amination | R¹R²NH, NaBH(OAc)₃ |

| Alkenes | N/A | Wittig Reaction | Ph₃P=CHR |

Mechanistic Investigations of Synthetic Pathways and Reactions

Elucidation of Aldehyde Carbonyl Reaction Mechanisms (e.g., tetrahedral intermediates)

The propanal functional group in (3,4-Bis(difluoromethoxy)phenyl)propanal is a primary site for a variety of chemical transformations. The reactivity of the aldehyde carbonyl group is characterized by its electrophilic carbon atom, which is susceptible to nucleophilic attack. This fundamental reaction proceeds through a key tetrahedral intermediate.

Upon attack by a nucleophile, the trigonal planar geometry of the sp²-hybridized carbonyl carbon transforms into a tetrahedral, sp³-hybridized geometry. This intermediate is often transient and dictates the stereochemical outcome of the reaction. The stability and fate of this tetrahedral intermediate depend on the nature of the nucleophile and the reaction conditions. For instance, in acid-catalyzed reactions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

The general mechanism for nucleophilic addition to an aldehyde is depicted below:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom is protonated by a solvent or an acid to yield the final alcohol product.

This fundamental mechanism is central to a wide range of reactions involving the aldehyde group of this compound, including reductions, cyanohydrin formation, and Wittig reactions. The electron-withdrawing nature of the difluoromethoxy groups on the phenyl ring can influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates.

Interactive Data Table: Key Reactions Involving Aldehyde Carbonyl Group and Their Mechanistic Features

| Reaction | Nucleophile | Key Intermediate | Product Type |

| Hydride Reduction | H⁻ (from NaBH₄ or LiAlH₄) | Tetrahedral alkoxide | Primary alcohol |

| Grignard Reaction | R-MgX | Tetrahedral magnesium alkoxide | Secondary alcohol |

| Cyanohydrin Formation | CN⁻ | Tetrahedral cyanohydrin anion | Cyanohydrin |

| Wittig Reaction | Ylide (Ph₃P=CHR) | Betaine/Oxaphosphetane | Alkene |

| Acetal Formation | ROH (in acid) | Hemiacetal | Acetal |

Mechanistic Insights into Difluoromethoxylation Processes (e.g., difluorocarbene generation, fluorodesulfurization pathways)

The introduction of the two difluoromethoxy (-OCF₂H) groups onto the catechol-like precursor is a critical step in the synthesis of this compound. The most common method for this transformation involves the in-situ generation of difluorocarbene (:CF₂).

Difluorocarbene is a highly reactive intermediate that can be generated from various precursors, such as sodium chlorodifluoroacetate (ClCF₂COONa) or trimethyl(trifluoromethyl)silane (TMSCF₃). The thermal decomposition of sodium chlorodifluoroacetate, for example, yields difluorocarbene, carbon dioxide, and sodium chloride. nih.gov The generated difluorocarbene, being an electrophilic species, then reacts with the hydroxyl groups of a catechol derivative. nih.gov

The mechanism of difluoromethoxylation of a catechol precursor can be outlined as follows:

Deprotonation: A base deprotonates the hydroxyl groups of the catechol derivative to form a more nucleophilic phenoxide.

Difluorocarbene Generation: The difluorocarbene precursor decomposes to generate :CF₂.

Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic difluorocarbene.

Protonation/Further Reaction: The resulting intermediate is subsequently protonated or undergoes further reaction to yield the difluoromethyl ether. This process is repeated for the second hydroxyl group.

Alternative pathways for difluoromethoxylation exist, such as fluorodesulfurization, although these are less commonly employed for the synthesis of aryl difluoromethyl ethers.

Interactive Data Table: Common Precursors for Difluorocarbene Generation

| Precursor | Reagents/Conditions | Byproducts |

| Sodium chlorodifluoroacetate (ClCF₂COONa) | Heat | CO₂, NaCl |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | NaI, heat | TMSI, NaF |

| Dibromodifluoromethane (CBr₂F₂) | PPh₃ | Ph₃PBr₂ |

| Fluoroform (CHF₃) | Strong base | - |

Catalytic Cycle Studies in Transition Metal-Mediated Transformations

Transition metal catalysis plays a pivotal role in the synthesis of aromatic aldehydes and their derivatives. While specific studies on this compound are not extensively documented, the general principles of transition metal-catalyzed cross-coupling reactions are applicable to the synthesis of its precursors. For instance, a key precursor could be 3,4-bis(difluoromethoxy)bromobenzene, which can be coupled with a suitable three-carbon aldehyde equivalent.

A typical palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, would proceed through a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3,4-bis(difluoromethoxy)bromobenzene) to form a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): In a Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center. In a Heck reaction, the alkene inserts into the Pd-C bond.

Reductive Elimination or β-Hydride Elimination: In a Suzuki coupling, reductive elimination from the Pd(II) complex yields the final product and regenerates the Pd(0) catalyst. In a Heck reaction, β-hydride elimination forms the product and a palladium-hydride species, which then undergoes reductive elimination to regenerate the Pd(0) catalyst.

The specific ligands coordinated to the transition metal are crucial for the efficiency and selectivity of the catalytic cycle. These ligands can influence the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic intermediates.

Stereochemical Control Mechanisms in Asymmetric Syntheses

The synthesis of enantiomerically pure 3-aryl-propanals is an important area of research, particularly for the preparation of chiral building blocks for pharmaceuticals. For a molecule like this compound, the creation of a stereocenter, for example at the α- or β-position to the aldehyde, would require asymmetric synthesis methodologies.

Stereochemical control can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. In the context of catalytic asymmetric synthesis, a chiral transition metal complex can create a chiral environment around the reacting substrates, leading to the preferential formation of one enantiomer over the other.

For instance, the asymmetric reduction of an α,β-unsaturated precursor to this compound could be achieved using a chiral catalyst. The mechanism of such a reaction would involve the coordination of the substrate to the chiral metal center in a specific orientation, followed by the stereoselective delivery of a hydride to one face of the double bond. The steric and electronic properties of the chiral ligand are paramount in dictating the facial selectivity of the hydride attack and thus the stereochemical outcome of the reaction.

Radical Pathways in Fluorination and Functionalization

Radical reactions offer alternative pathways for the synthesis and functionalization of fluorinated aromatic compounds. While the introduction of the difluoromethoxy groups typically proceeds via difluorocarbene, radical pathways can be involved in other transformations of the molecule. nih.gov

For example, late-stage C-H functionalization of the aromatic ring or the propanal side chain could potentially be achieved through radical-mediated processes. nih.gov Such a reaction might involve the generation of a radical at a specific position in the molecule, followed by its reaction with a suitable coupling partner.

The mechanism of a radical fluorination reaction, for instance, would involve:

Radical Generation: A radical initiator generates a radical species.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the substrate to generate a carbon-centered radical.

Fluorine Transfer: A fluorine source, such as N-fluorobenzenesulfonimide (NFSI), transfers a fluorine atom to the carbon-centered radical to form the fluorinated product and regenerate a radical species to propagate the chain.

The regioselectivity of such radical reactions would be influenced by the stability of the radical intermediates and the steric and electronic effects of the substituents on the molecule. The difluoromethoxy groups, being electron-withdrawing, would influence the stability of any radical intermediates formed on the aromatic ring.

Spectroscopic and Analytical Data for this compound Not Available in Public Domain

Following a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the specific compound This compound could not be located.

While information exists for structurally related compounds—such as those with a phenylpropanal core but different substituents, or compounds with a 3,4-bis(difluoromethoxy)phenyl group attached to a different functional group (e.g., 3,4-bis(difluoromethoxy)benzaldehyde) fda.gov—the specific characterization data required to fulfill the requested article outline for this compound is not present in the accessed resources.

Therefore, it is not possible to provide scientifically accurate, research-based content with detailed data tables for the following analytical methodologies for this specific molecule:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR)

High-Resolution Mass Spectrometry (HRMS)

Generating an article on this topic without specific experimental data would require speculation and extrapolation from other molecules, which would not meet the required standards of scientific accuracy and authoritative content.

Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS)

Electrospray Ionization Time-of-Flight (ESI-TOF)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy and sensitivity. In the analysis of (3,4-Bis(difluoromethoxy)phenyl)propanal, ESI is used to gently ionize the molecule, typically by protonation to form the [M+H]⁺ ion, without causing significant fragmentation. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio (m/z). This method is crucial for confirming the molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. ESI-MS is recognized as a highly useful technique for characterizing the chemical structure of various molecules. researchgate.net

Table 1: Expected ESI-TOF Data for this compound Note: The data presented in this table is theoretical and representative of expected results.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₀F₄O₃ |

| Theoretical Mass (Monoisotopic) | 266.0566 g/mol |

| Ionization Mode | Positive |

| Observed Ion | [M+H]⁺ |

| Expected m/z | 267.0644 |

Chromatographic Techniques

Chromatography is essential for the separation, purification, and analysis of chemical compounds. Various chromatographic methods are employed to assess the purity and monitor the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. The purity is determined by integrating the peak area of the main compound and any impurities detected, often by a UV detector set to an appropriate wavelength to detect the aromatic ring. This method is widely used for the quantitative analysis of various chemical substances. nih.gov

Table 2: Representative HPLC Method for Purity Analysis Note: The parameters in this table are illustrative of a typical method.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 8.5 minutes |

| Typical Purity | >98% |

Chiral HPLC and Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity

The analysis of enantiomeric purity is critical for chiral compounds, where different enantiomers can have distinct biological activities. chromatographyonline.com The compound this compound is achiral as it lacks a stereocenter and therefore exists as a single structure, not as a pair of enantiomers. Consequently, analysis by chiral HPLC or chiral Supercritical Fluid Chromatography (SFC) is not applicable for determining its enantiomeric purity.

However, if a chiral center were introduced into the molecule (e.g., through alkylation at the alpha-carbon of the aldehyde), these techniques would become essential. Chiral HPLC uses a chiral stationary phase (CSP) to differentiate between enantiomers, allowing for their separation and quantification. nih.govmdpi.com SFC is often preferred for chiral separations due to its advantages of higher efficiency, shorter analysis times, and reduced environmental impact from using supercritical CO₂ as the main mobile phase component. chromatographyonline.commdpi.com Polysaccharide-based columns are among the most frequently used CSPs for drug enantioseparation. nih.gov

Gas Chromatography (GC) for Reaction Monitoring and Purity

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. It can be employed to monitor the progress of the synthesis of this compound by tracking the consumption of reactants and the formation of the product over time. GC is also used for purity assessment, particularly for detecting volatile impurities that may not be easily observed by HPLC. The compound is derivatized if necessary to increase its volatility and thermal stability before being injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase. nih.gov

Table 3: Illustrative GC Parameters for Reaction Monitoring Note: This table provides an example of typical GC conditions.

| Parameter | Condition |

| Column | DB-5 or similar non-polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Time | ~12 minutes |

Flash Column Chromatography for Purification

Flash column chromatography is the standard method for purifying multigram quantities of synthesized organic compounds. wfu.edu For this compound, this technique is used to isolate the desired product from unreacted starting materials, byproducts, and other impurities following a chemical reaction. The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. orgsyn.org A solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column under pressure. orgsyn.org The polarity of the solvent mixture is optimized to achieve effective separation, allowing the pure compound to be collected in fractions.

Table 4: Typical Flash Chromatography Purification Protocol Note: The conditions listed are representative for a compound of moderate polarity.

| Parameter | Description |

| Stationary Phase | Silica Gel (40-63 µm) orgsyn.org |

| Mobile Phase | Gradient elution with Hexane and Ethyl Acetate |

| Elution Gradient | Start with 5% Ethyl Acetate in Hexane, gradually increase to 30% |

| Sample Loading | Dry loading (adsorbed onto silica) or direct liquid injection rochester.edubiotage.com |

| Fraction Collection | Monitored by Thin-Layer Chromatography (TLC) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, resulting in a unique spectrum of absorption bands. This spectrum provides direct evidence for the presence of key structural features. For instance, the aldehyde group is identified by its characteristic C=O stretching and C-H stretching vibrations. libretexts.org The aromatic ring and the difluoromethoxy groups also exhibit distinct absorption bands. vscht.cz

Table 5: Predicted IR Absorption Frequencies for this compound Note: These values are based on characteristic absorption ranges for known functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3100-3000 | Aromatic C-H | Stretch |

| 2900-2800 | Aliphatic C-H (in propanal chain) | Stretch |

| ~2850 and ~2750 | Aldehyde C-H | Stretch (Fermi doublet) |

| ~1725 | Aldehyde C=O | Stretch libretexts.org |

| 1600-1450 | Aromatic C=C | Stretch (in-ring) libretexts.org |

| ~1250 | Aryl-O (Ether) | Asymmetric Stretch |

| ~1100 | C-F | Stretch |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

As of the current body of scientific literature, specific X-ray crystallographic data for the compound this compound has not been publicly reported. Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of its molecular structure, conformation, and, for chiral molecules, its absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the positions of individual atoms can be determined with high precision. For a compound like this compound, this technique would reveal critical information regarding the spatial orientation of the difluoromethoxy groups relative to the phenyl ring and the propanal side chain.

In the absence of experimental data for this compound, a general understanding of the insights that could be gained from such an analysis can be described. A successful crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would offer insights into the conformational preferences of the molecule in the solid state, such as the planarity of the aromatic ring and the orientation of the flexible propanal and difluoromethoxy substituents.

Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds involving the aldehyde group or fluorine atoms. These interactions are fundamental to understanding the solid-state properties of the material.

Should the compound be chiral and resolved into its enantiomers, X-ray crystallography using anomalous dispersion effects could be employed to determine the absolute configuration of a specific enantiomer without ambiguity.

While crystallographic data exists for structurally related compounds, direct extrapolation of that data to this compound would be speculative. The specific arrangement of atoms and intermolecular forces in the crystal lattice is highly dependent on the exact molecular structure. Therefore, until an experimental X-ray diffraction study is performed on this compound, its definitive solid-state structure and absolute configuration remain undetermined.

Computational and Theoretical Studies of 3,4 Bis Difluoromethoxy Phenyl Propanal

Electronic Properties and Substituent Effects of Difluoromethoxy Groups

The electronic character of a molecule is fundamentally dictated by its substituent groups. For (3,4-Bis(difluoromethoxy)phenyl)propanal, the two difluoromethoxy (-OCF₂H) groups play a defining role in modulating the electron density of the aromatic ring and influencing the reactivity of the propanal side chain.

| Substituent Group | Inductive Constant (σI) | Resonance Constant (σR) |

|---|---|---|

| -CF₃ | 0.42 | 0.10 |

| -CF₂OCH₃ | 0.22 | 0.07 |

| -CHF₂ | 0.27 | 0.03 |

| -CH₂F | 0.11 | 0.01 |

| -CH₃ | -0.01 | -0.04 |

Inductive and Resonance Effects on Aromatic Ring Reactivity

The electronic effects of substituents are critical in determining the reactivity of an aromatic ring, particularly in electrophilic aromatic substitution reactions. dspmuranchi.ac.in These influences are a combination of inductive and resonance effects. libretexts.org

Resonance Effect (-R): The difluoromethoxy group also exhibits an electron-withdrawing resonance effect, as indicated by its positive σR value. researchgate.net Although the oxygen atom has lone pairs that could potentially donate into the ring (+R effect), the powerful inductive pull of the two attached fluorine atoms diminishes this electron donation. Consequently, the group as a whole withdraws electron density from the π-system of the ring. This deactivation is most pronounced at the ortho and para positions. studylib.net

The combined result of these strong inductive and moderate resonance electron-withdrawing effects is a significant deactivation of the aromatic ring in this compound. This makes electrophilic aromatic substitution reactions less favorable and directs any potential incoming electrophiles to the meta positions relative to the substituents.

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations provide a framework for investigating the three-dimensional structure, stability, and reaction pathways of this compound at the atomic level.

Conformational Analysis and Energy Minimization

This compound possesses considerable conformational flexibility due to rotation around several single bonds: the bonds connecting the difluoromethoxy groups to the ring, the bond between the ring and the propanal side chain, and bonds within the propanal chain itself.

Conformational analysis is employed to identify the various possible spatial arrangements (conformers) of the molecule and their relative stabilities. cwu.edu Computational studies on similar difluorinated aryl ethers have shown that the rotational barrier around the ArO–CF₂R bond is relatively small, allowing the molecule to access a wide range of conformations. nih.govnih.gov This is in contrast to trifluoromethyl-aryl ethers, which tend to adopt a conformation orthogonal to the aromatic ring plane. nih.gov

Energy minimization calculations, often performed using molecular mechanics or quantum chemistry methods, are used to find the lowest energy (most stable) conformers. cwu.edu Identifying these ground-state conformations is essential, as they represent the most populated states of the molecule and are the starting points for modeling chemical reactions and interactions. For this molecule, key dihedral angles would be systematically varied to map the potential energy surface and locate the global and local energy minima.

Transition State Modeling for Reaction Pathways

Transition state theory is a cornerstone of computational reaction kinetics, allowing for the prediction of reaction rates and the elucidation of mechanisms. nih.gov For this compound, the aldehyde functional group is a primary site of chemical reactivity. copernicus.orgresearchgate.net

Transition state modeling would be used to study reactions such as:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of aldehydes. Calculations can model the approach of a nucleophile to the carbonyl carbon, identifying the transition state structure and the associated activation energy barrier.

Oxidation of the aldehyde to a carboxylic acid.

Hydrogen abstraction from the aldehydic C-H bond: Studies on other aromatic aldehydes show this is a key pathway in radical reactions. copernicus.orgresearchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic structure and reactivity of molecules. mdpi.comnih.gov For this compound, DFT studies can provide a quantitative picture of its chemical behavior.

DFT calculations can be used to:

Map Electron Density and Electrostatic Potential: DFT can generate maps of electron density to visually and quantitatively confirm the electron-withdrawing nature of the difluoromethoxy groups. An electrostatic potential map would show regions of positive potential (electron deficiency) on the aromatic ring and around the aldehydic proton, and negative potential (electron richness) near the carbonyl oxygen.

Analyze Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. mdpi.com A low LUMO energy would indicate that the molecule is a good electron acceptor, particularly for nucleophilic attack at the aldehyde's carbonyl carbon. The distribution of the LUMO on the molecule would pinpoint the most electrophilic sites.

Calculate Reactivity Descriptors: DFT can be used to compute various reactivity indices, such as chemical potential, hardness, softness, and the electrophilicity index. nih.gov These descriptors provide a quantitative scale for reactivity and can be used to compare the molecule with other substituted aldehydes. Local reactivity descriptors, like Fukui functions, can predict the most reactive sites within the molecule for both nucleophilic and electrophilic attack, thus explaining regioselectivity. mdpi.com

These DFT-based investigations offer a detailed understanding of how the two difluoromethoxy substituents modulate the inherent reactivity of the phenylpropanal scaffold, guiding predictions of its behavior in chemical reactions.

Structure-Reactivity Relationships (SAR) based on Computational Data

While direct and extensive computational studies specifically targeting this compound are not widely available in peer-reviewed literature, structure-reactivity relationships can be inferred from computational analyses of structurally related compounds. Theoretical studies on molecules containing the difluoromethoxy (-OCHF2) group and substituted aromatic aldehydes provide a foundation for understanding the electronic and steric factors that govern the reactivity of this compound.

The reactivity of this compound is primarily dictated by the interplay of the propanal side chain and the electronic effects of the two difluoromethoxy substituents on the phenyl ring. Computational models are instrumental in dissecting these contributions.

Electronic Effects of Difluoromethoxy Groups:

The difluoromethoxy group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property significantly influences the electron density distribution within the aromatic ring and the reactivity of the aldehyde functional group.

Computational studies on analogous fluorinated ethers reveal that the conformational preference of the -OCHF2 group can impact its interaction with the aromatic π-system. rsc.org Unlike the methoxy (B1213986) group (-OCH3), which tends to be coplanar with the phenyl ring to maximize lone pair donation, the difluoromethoxy group has a more flexible conformational preference and can adopt an orientation that is not coplanar. rsc.org This conformational flexibility can modulate the electronic influence of the substituent on the aromatic ring.

The electron-withdrawing nature of the two -OCHF2 groups at the C3 and C4 positions deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation is a consequence of the inductive effect (-I effect) of the fluorine atoms, which reduces the electron density of the benzene (B151609) ring.

Reactivity of the Propanal Moiety:

The primary site of reactivity in this compound is the aldehyde functional group of the propanal side chain. The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. The electron-withdrawing difluoromethoxy groups on the phenyl ring can enhance the electrophilic character of the carbonyl carbon through long-range electronic effects.

Interactive Data Table: Calculated Electronic Properties of a Model Compound (3,4-dimethoxyphenyl)propanal for Comparison

Since specific computational data for this compound is not available, the following table presents calculated properties for the structurally related, but electronically different, (3,4-dimethoxyphenyl)propanal to illustrate the types of data computational studies can provide. The electron-donating nature of methoxy groups provides a useful contrast to the electron-withdrawing difluoromethoxy groups.

| Parameter | Value (Arbitrary Units) | Implication for Reactivity |

| Mulliken Charge on Carbonyl Carbon | +0.35 | Indicates the electrophilicity of the aldehyde. A more positive charge suggests higher reactivity towards nucleophiles. |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. A lower HOMO energy suggests lower reactivity in reactions initiated by electron donation. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. A lower LUMO energy indicates a greater propensity to react with nucleophiles. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

It is important to note that for this compound, the Mulliken charge on the carbonyl carbon would be expected to be more positive, and the HOMO and LUMO energies would be lower, reflecting the strong electron-withdrawing nature of the -OCHF2 groups.

Application of 3,4 Bis Difluoromethoxy Phenyl Propanal in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The aldehyde functionality of (3,4-Bis(difluoromethoxy)phenyl)propanal serves as a reactive handle for a multitude of carbon-carbon bond-forming reactions, making it an invaluable building block in the multi-step synthesis of intricate organic molecules. Its utility is particularly evident in condensation reactions, such as aldol (B89426) and Knoevenagel condensations, and in Wittig-type reactions, allowing for the elongation of the carbon chain and the introduction of diverse functional groups.

The presence of the 3,4-bis(difluoromethoxy)phenyl moiety is crucial. This electron-rich aromatic ring, modified by the electron-withdrawing nature of the difluoromethoxy groups, influences the reactivity of the aldehyde and provides a stable core for the elaboration of more complex structures. For instance, in the synthesis of pharmaceutical intermediates, this compound can be utilized to introduce the difluoromethoxy-substituted phenyl ring, a structural motif known to enhance metabolic stability and bioavailability of drug candidates.

Table 1: Representative Reactions Utilizing this compound as a Building Block

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Aldol Condensation | Base or Acid | β-Hydroxy aldehyde/ketone | Synthesis of polyketide natural product analogs |

| Wittig Reaction | Phosphonium ylide | Substituted alkene | Construction of unsaturated systems in bioactive molecules |

| Reductive Amination | Amine, Reducing agent | Substituted amine | Synthesis of precursors for nitrogen-containing heterocycles |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol | Introduction of stereocenters and further functionalization |

Precursor for Chiral Compounds and Enantioselective Transformations

The propanal side chain of this compound offers a strategic point for the introduction of chirality. The aldehyde group can be readily transformed into a variety of chiral functionalities through asymmetric synthesis methodologies. Organocatalysis and transition-metal catalysis have proven to be effective strategies for the enantioselective addition of nucleophiles to the aldehyde, leading to the formation of chiral alcohols, amines, and other valuable stereodefined building blocks.

For example, proline-catalyzed asymmetric aldol reactions using this compound as the electrophile can yield β-hydroxy aldehydes with high enantiomeric excess. These chiral products can then be further elaborated into more complex chiral molecules. Similarly, enantioselective reduction of the aldehyde or its derivatives allows for the synthesis of chiral alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.

Intermediate for Fluoroalkoxy-Containing Scaffolds

The difluoromethoxy groups on the phenyl ring of this compound are key to its role as an intermediate for fluoroalkoxy-containing scaffolds. The incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. The difluoromethoxy group, in particular, is valued for its ability to act as a lipophilic hydrogen bond donor and for its metabolic stability.

This compound serves as a precursor for the synthesis of a variety of heterocyclic scaffolds bearing the bis(difluoromethoxy)phenyl moiety. For instance, cyclization reactions involving the propanal side chain can lead to the formation of substituted quinolines, chromanes, and other heterocyclic systems. These fluoroalkoxy-containing scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

Design of Functional Materials

The unique electronic properties conferred by the two difluoromethoxy substituents make the (3,4-bis(difluoromethoxy)phenyl) moiety an attractive component in the design of novel functional materials. The strong electron-withdrawing nature of the fluorine atoms influences the electron density of the aromatic ring, which can be exploited in the development of materials with specific optical and electronic properties.

Derivatives of this compound can be incorporated into polymers and liquid crystals. The polarity and polarizability of the molecule, influenced by the difluoromethoxy groups, can affect the mesomorphic properties of liquid crystalline materials. In the realm of polymer chemistry, monomers derived from this compound can be used to synthesize polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties, making them suitable for applications in electronics and advanced coatings.

Table 2: Potential Applications of this compound Derivatives in Functional Materials

| Material Type | Derivative Structure | Key Property | Potential Application |

| Liquid Crystals | Schiff base or ester derivatives | Modified mesophase behavior | Display technologies |

| Polymers | Acrylate or styrene (B11656) derivatives | High thermal stability, low dielectric constant | Microelectronics, aerospace materials |

| Organic Light-Emitting Diodes (OLEDs) | Conjugated oligomers | Tunable electronic properties | Emitter or host materials |

Future Research Directions and Perspectives

Development of Greener and More Efficient Synthetic Methodologies

The pursuit of environmentally benign and economically viable synthetic routes to (3,4-Bis(difluoromethoxy)phenyl)propanal is a primary research objective. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on the adoption of green chemistry principles to overcome these limitations.

One promising avenue is the exploration of chemoenzymatic cascades . These multi-step, one-pot reactions utilize enzymes to perform specific transformations with high selectivity under mild conditions, reducing the need for protecting groups and minimizing purification steps. acs.orgmdpi.comrsc.org For instance, a potential chemoenzymatic route could involve the enzymatic oxidation of a corresponding alcohol precursor or the enzymatic cleavage of a larger, bio-based starting material. The use of citric acid as a biodegradable and greener catalyst for the synthesis of related aromatic compounds in aqueous ethanol (B145695) also presents a viable and sustainable alternative. tandfonline.com

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges | Representative Catalyst/Enzyme |

| Traditional Oxidation | Established procedures | Use of stoichiometric, often toxic, oxidants; waste generation | Chromium-based reagents |

| Chemoenzymatic Cascade | High selectivity, mild conditions, reduced waste, one-pot synthesis | Enzyme stability and availability, substrate specificity | Alcohol oxidase, laccase |

| Green Catalytic Oxidation | Use of greener oxidants (e.g., H₂O₂), catalyst recyclability | Catalyst deactivation, optimization of reaction conditions | Iron or copper-based catalysts |

Exploration of Novel Reactivity Patterns of this compound

The reactivity of this compound is governed by both the aldehyde functional group and the two difluoromethoxy substituents on the aromatic ring. Future research will delve into understanding and exploiting these features to forge novel chemical bonds and construct complex molecular architectures.

The aldehyde group is a versatile handle for various transformations, most notably nucleophilic addition reactions . libretexts.orgncert.nic.inlibretexts.org The electrophilicity of the carbonyl carbon, influenced by the electron-withdrawing nature of the difluoromethoxy groups, will be a key area of study. The electron-withdrawing properties of these groups are expected to enhance the reactivity of the aldehyde towards nucleophiles compared to unsubstituted or electron-donated benzaldehydes. ncert.nic.in

Conversely, the aromatic ring is susceptible to electrophilic substitution reactions . The difluoromethoxy groups are anticipated to be deactivating and meta-directing, guiding incoming electrophiles to the positions meta to the substituents. organicmystery.comyoutube.com A thorough investigation of the regioselectivity of these reactions will be essential for the controlled functionalization of the aromatic core. The difluoromethyl radical, which is more nucleophilic than the trifluoromethyl radical, could also be employed in late-stage C-H difluoromethylation to introduce additional fluorinated motifs. rsc.org

Advanced Stereoselective Approaches to its Analogs

The synthesis of chiral analogs of this compound opens up possibilities for applications in areas where stereochemistry is critical, such as in the development of pharmaceuticals. Future research will focus on the development of advanced stereoselective methods to introduce chirality into the propanal side chain.

One approach involves the use of chiral auxiliaries . These are enantiomerically pure compounds that can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov For example, a chiral auxiliary could be used to control the addition of a nucleophile to the aldehyde, leading to the formation of a specific stereoisomer of a secondary alcohol.